molecular formula C17H17N3O4 B11037981 N-(1,3-benzodioxol-5-yl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide

N-(1,3-benzodioxol-5-yl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide

Cat. No.: B11037981
M. Wt: 327.33 g/mol
InChI Key: RLJVBPUXHLFYRH-UHFFFAOYSA-N
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Description

N-(2H-1,3-BENZODIOXOL-5-YL)-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE is a complex organic compound that features a benzodioxole moiety and a hexahydrocinnolinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the Hexahydrocinnolinone Core: This involves the cyclization of appropriate precursors under acidic or basic conditions.

    Coupling Reaction: The final step involves coupling the benzodioxole moiety with the hexahydrocinnolinone core using amide bond formation techniques, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-BENZODIOXOL-5-YL)-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group in the hexahydrocinnolinone core can be reduced to form alcohols.

    Substitution: The amide bond can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators. The benzodioxole moiety is known for its bioactivity, which could be harnessed in drug discovery.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its structure suggests it might interact with biological targets in a specific manner, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of polymers with unique properties.

Mechanism of Action

The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The benzodioxole moiety could be involved in π-π interactions or hydrogen bonding, while the hexahydrocinnolinone core might fit into hydrophobic pockets of proteins.

Comparison with Similar Compounds

Similar Compounds

    N-(2H-1,3-BENZODIOXOL-5-YL)-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE: Unique due to its combined benzodioxole and hexahydrocinnolinone structures.

    Benzodioxole Derivatives: Known for their bioactivity and use in drug discovery.

    Hexahydrocinnolinone Derivatives: Explored for their potential in medicinal chemistry.

Uniqueness

The uniqueness of N-(2H-1,3-BENZODIOXOL-5-YL)-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE lies in its dual structural features, which combine the bioactive benzodioxole moiety with the versatile hexahydrocinnolinone core. This combination could lead to novel properties and applications not seen in other compounds.

Properties

Molecular Formula

C17H17N3O4

Molecular Weight

327.33 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetamide

InChI

InChI=1S/C17H17N3O4/c21-16(18-12-5-6-14-15(8-12)24-10-23-14)9-20-17(22)7-11-3-1-2-4-13(11)19-20/h5-8H,1-4,9-10H2,(H,18,21)

InChI Key

RLJVBPUXHLFYRH-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NN(C(=O)C=C2C1)CC(=O)NC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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